molecular formula C11H21NO9 B13791963 Betaine D-galacturonate CAS No. 93778-40-6

Betaine D-galacturonate

Cat. No.: B13791963
CAS No.: 93778-40-6
M. Wt: 311.29 g/mol
InChI Key: NTRGSJJAAMSXHU-RMTXHFLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betaine D-galacturonate typically involves the reaction of betaine with D-galacturonic acid under controlled conditions. One common method is to dissolve both compounds in water and allow them to react at a specific pH and temperature. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve the extraction of betaine from natural sources such as sugar beets, followed by its reaction with D-galacturonic acid derived from pectin-rich agricultural residues. Advanced techniques such as accelerated solvent extraction and solid-phase extraction can be used to isolate and purify the compounds before they are combined .

Chemical Reactions Analysis

Types of Reactions: Betaine D-galacturonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially altering its chemical structure and properties.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of new derivatives of this compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

Betaine D-galacturonate has a wide range of scientific research applications, including:

Mechanism of Action

Betaine D-galacturonate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Betaine D-galacturonate can be compared with other similar compounds, such as:

Properties

CAS No.

93778-40-6

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

carboxymethyl(trimethyl)azanium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7.C5H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5(7)8/h1-5,8-11H,(H,12,13);4H2,1-3H3/t2-,3+,4+,5-;/m0./s1

InChI Key

NTRGSJJAAMSXHU-RMTXHFLUSA-N

Isomeric SMILES

C[N+](C)(C)CC(=O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C[N+](C)(C)CC(=O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.